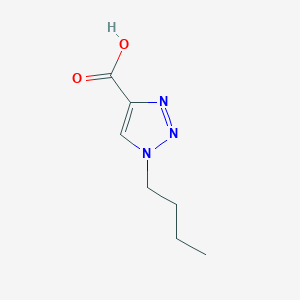

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a butyl substituent at the N1 position and a carboxylic acid group at the C4 position. Triazole-based compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capabilities, and modular synthesis via click chemistry . Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation, followed by deprotection or functionalization steps .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-butyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

SDIATFMZWCMVBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(N=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Based Synthesis from Dibromo-Substituted Triazoles

One of the most detailed and practical methods involves starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which can be converted into the target acid through a multi-step sequence involving Grignard reagents, carbon dioxide insertion, and subsequent purification steps.

- Dissolve 1-butyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 1:50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (a Grignard reagent) in a molar ratio of approximately 1:0.8–1.5 relative to the dibromo compound and stir for 0.5 to 2 hours to generate the 1-butyl-4-bromo-1H-1,2,3-triazole intermediate.

- Without isolation, add isopropylmagnesium chloride-lithium chloride complex and heat to 10–50 °C for 0.5 to 2 hours.

- Cool the reaction mixture to −30 °C to 0 °C and bubble carbon dioxide through for 5–30 minutes to carboxylate the triazole ring at the 4-position.

- Heat to 20–25 °C, adjust pH to 1–5 using hydrochloric acid, and extract with an organic solvent.

- Dry and concentrate the organic phase to obtain a mixture of 1-butyl-1H-1,2,3-triazole-4-carboxylic acid and 1-butyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

- Methylate the mixture with methyl iodide in the presence of alkali in a solvent mixture of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at 0–80 °C for 5–48 hours.

- Separate and purify the 1-butyl-1H-1,2,3-triazole-4-carboxylic acid by crystallization after acidification and solvent extraction.

- The described method has demonstrated yields around 53% for analogous 1-n-propyl derivatives, indicating good efficiency for the butyl analogs under optimized conditions.

- The procedure allows for regioselective carboxylation at the 4-position, avoiding isomeric mixtures common in other methods.

Reaction Summary Table:

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 1-butyl-4,5-dibromo-1H-1,2,3-triazole + iPrMgCl (−78 °C to 0 °C) | 1-butyl-4-bromo-1H-1,2,3-triazole | Partial debromination |

| 2 | iPrMgCl-LiCl complex, heat 10–50 °C | Organomagnesium intermediate | Activation for carboxylation |

| 3 | CO2 bubbling (−30 °C to 0 °C), acid workup | Mixture of triazole-4-carboxylic acid & 5-carboxylic acid isomer | Carboxylation step |

| 4 | Methyl iodide + base, THF/DMF, 0–80 °C | Methyl ester intermediate | For purification and isolation |

| 5 | Acidification, extraction, crystallization | Pure 1-butyl-1H-1,2,3-triazole-4-carboxylic acid | Final product isolation |

This method is described in detail in patent literature (US20180029999A1) and provides a robust route for the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the butyl derivative.

Ruthenium(II)-Catalyzed Rearrangement of 4-Hydrazonoisoxazol-5-ones

An alternative, atom-economical synthesis involves a two-step process starting from 3-arylisoxazol-5(4H)-ones and arenediazonium tetrafluoroborates, catalyzed by a ruthenium(II) complex:

- The 1,2,3-triazole ring is formed via [Ru(p-cymene)Cl2]2-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones.

- This method allows for the synthesis of 2H-1,2,3-triazole-4-carboxylic acids with good regioselectivity.

- Advantages include the availability of starting materials and purification without chromatography.

Although the literature primarily discusses aryl-substituted triazole carboxylic acids, the methodology could be adapted for alkyl-substituted derivatives like the 1-butyl compound by appropriate choice of starting materials.

One-Step Synthesis from Azides and β-Ketoesters

A one-step synthesis method involves the reaction of organic azides with β-ketoesters in the presence of a base:

- The azide and β-ketoester react to form 3H-1,2,3-triazole-4-carboxylic acid derivatives.

- This method avoids regioisomeric mixtures common in reactions with unsymmetrical alkynes.

- It is scalable and efficient but requires careful handling of azides and β-ketoesters.

- The reaction proceeds under mild conditions and can be adapted to introduce the butyl substituent at N-1 by using the corresponding butyl azide.

This approach is documented in patent US6642390B2 and related literature, emphasizing its utility for producing triazole carboxylic acids relevant to pharmaceuticals.

Comparative Summary of Preparation Methods

Research Discoveries and Notes

- The Grignard-based method provides a regioselective and scalable approach to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the butyl derivative, with yields around 50–60% reported in analogous cases.

- Ruthenium-catalyzed rearrangements offer an innovative, atom-economical route but have been primarily demonstrated for aryl-substituted triazoles.

- The one-step azide/β-ketoester reaction is a valuable synthetic shortcut but requires careful azide synthesis and safety considerations.

- Purification often involves crystallization after acid-base extraction, avoiding extensive chromatographic steps.

- The carboxylation step via CO2 insertion is key for selective functionalization at the 4-position of the triazole ring.

Chemical Reactions Analysis

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural and Tautomeric Features

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid :

This analog exhibits ring-chain tautomerism, with the open-chain carboxylic acid form dominating (80%) over the cyclic hemiacetal tautomer (20%) in solution. The ethoxyphenyl and formyl groups influence tautomeric equilibrium, contrasting with 1-butyl derivatives, where the alkyl chain may stabilize the open form due to steric effects . - 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The electron-donating amino group enhances hydrogen-bonding interactions, critical for antimicrobial activity against Vibrio cholerae . In contrast, the butyl group’s hydrophobicity may reduce polar interactions but improve passive diffusion .

Physicochemical Properties

- Lipophilicity: The butyl substituent increases logP compared to phenyl or aminophenyl analogs, enhancing lipid solubility but reducing aqueous solubility .

- Thermal Stability : Decarboxylation at 175°C is observed in 1,2,3-triazole-4-carboxylic acids, a common instability shared across analogs .

- Crystal Packing : Bulky substituents like butyl or benzyl disrupt hydrogen-bonding networks compared to smaller groups (e.g., methyl), as seen in crystal structures of 1-benzyl-5-methyl derivatives .

Key Differentiators of 1-Butyl-1H-1,2,3-triazole-4-carboxylic Acid

- Substituent Effects: The butyl group enhances lipophilicity, making it suitable for non-polar environments (e.g., lipid membranes or hydrophobic coatings) .

- Synthetic Flexibility : While synthesis parallels other triazoles, the butyl chain may require tailored protection strategies to avoid steric hindrance during cycloaddition .

- Stability Trade-offs : Increased steric bulk may reduce tautomeric flexibility compared to formyl or acetyl-substituted analogs .

Biological Activity

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid (BTCA) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

BTCA features a triazole ring, which is known for its ability to mimic amide bonds, allowing for interactions with biological macromolecules such as proteins and nucleic acids. The presence of the butyl group enhances its solubility and reactivity compared to other triazole derivatives.

The biological activity of BTCA is primarily attributed to its interaction with specific molecular targets. The triazole ring can modulate the activity of enzymes or receptors, affecting various biochemical pathways. The exact mechanisms can vary based on the application context:

- Enzyme Inhibition : BTCA has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Properties

BTCA has demonstrated significant antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BTCA range from 32 to 128 µg/mL against tested bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antiviral Activity

Recent studies have explored the antiviral potential of BTCA derivatives. For instance, certain triazole-containing compounds have shown efficacy against influenza viruses by reducing viral infectivity by over 90% at specific concentrations (0.4 mg/chicken embryo) .

Case Studies

- Antimicrobial Efficacy : A study investigated the effect of BTCA on Staphylococcus aureus and Escherichia coli. Results indicated that BTCA effectively inhibited bacterial growth, suggesting its potential as an antibacterial agent .

- Antiviral Potential : Research on triazole derivatives similar to BTCA showed promising results in inhibiting influenza virus strains. Compounds demonstrated a significant reduction in viral load in infected cell cultures .

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that BTCA exhibited selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity indicates potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of BTCA, a comparison with other triazole derivatives is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-1,2,3-Triazole-4-carboxylic acid | Lacks butyl group; lower solubility | Moderate antimicrobial activity |

| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | Contains phenyl group; altered reactivity | Enhanced cytotoxicity against cancer cells |

| 5-Chloro-1-propyl-1H-1,2,3-triazole-4-carboxylic acid | Chlorine substitution affects activity | Stronger antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for 1-butyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alternative cyclization strategies. For substituted triazoles like 1-butyl derivatives, the choice of alkylating agents (e.g., butyl halides) and reaction temperature significantly impacts regioselectivity. Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity. Safety protocols, including PPE and waste management, must align with hazardous chemical handling guidelines .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-butyl-1H-1,2,3-triazole-4-carboxylic acid?

- NMR : ¹H/¹³C NMR resolves substituent positions and confirms regioselectivity. For example, the carboxylic proton appears as a singlet near δ 12–13 ppm in DMSO-d₆ .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides precise bond lengths and angles. Rigaku SCXmini diffractometers and WinGX/ORTEP software suites are standard for structure refinement .

- IR spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹).

Q. What safety protocols are essential when handling 1-butyl-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings?

- PPE : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Segregate acidic waste and consult certified biohazard disposal services .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 1-butyl-1H-1,2,3-triazole-4-carboxylic acid?

Hybrid functionals (e.g., B3LYP) with exact exchange terms are recommended for accurate thermochemical predictions. Basis sets like 6-31G(d,p) optimize molecular geometry, while Natural Bond Orbital (NBO) analysis reveals charge distribution and hydrogen-bonding potential. Such methods align with Becke’s validated approach for triazole derivatives .

Q. What challenges arise in resolving crystallographic disorder in triazole-carboxylic acid derivatives, and how can they be addressed?

Disordered butyl chains or solvent molecules in crystal lattices complicate refinement. Strategies include:

- Multi-temperature data collection (e.g., 100 K vs. 293 K) to reduce thermal motion artifacts.

- SHELXL constraints : Use PART, SIMU, and DELU commands to model anisotropic displacement .

- Hydrogen-bond analysis : O—H⋯O/N interactions stabilize packing; tools like PLATON validate hydrogen-bond networks .

Q. How does 1-butyl-1H-1,2,3-triazole-4-carboxylic acid interact with biological targets, and what assays validate its antiproliferative activity?

- In vitro screening : NCI-60 human tumor cell line panels assess growth inhibition (e.g., LOX IMVI melanoma cells). GP (Growth Percentage) values <50% indicate significant activity .

- Mechanistic studies : Wnt/β-catenin pathway inhibition can be tested via luciferase reporter assays. Triazole derivatives disrupt β-catenin/TCF interactions, validated by Western blotting for downstream targets (e.g., c-Myc) .

Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) affect the compound’s bioactivity?

- Alkyl chain elongation (e.g., butyl vs. pentyl) enhances lipophilicity and membrane permeability but may reduce solubility.

- Electron-withdrawing groups (e.g., fluorine) improve metabolic stability, as seen in analogues like 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylic acid .

- Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants or LogP values correlate substituent effects with IC₅₀ data .

Q. What experimental and computational methods resolve contradictions in biological assay data for triazole-carboxylic acid derivatives?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., A549 vs. UO-31) to confirm selectivity .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to explain variability in activity.

- Metabolic stability assays : Microsomal incubation identifies rapid degradation as a potential source of false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.